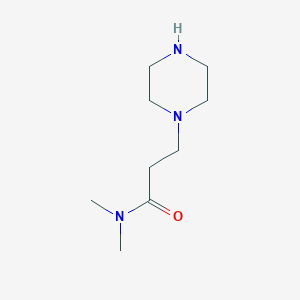

N,N-dimethyl-3-(piperazin-1-yl)propanamide

Übersicht

Beschreibung

N,N-Dimethyl-3-(piperazin-1-yl)propanamide is a chemical compound with the molecular formula C11H21N3O. It is a derivative of piperazine and contains a dimethylated amide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: Piperazine, 3-aminopropanamide, and dimethyl sulfate.

Reaction Steps:

Step 1: React piperazine with 3-aminopropanamide to form N-(3-aminopropyl)piperazine.

Step 2: React the resulting compound with dimethyl sulfate to introduce the dimethyl groups, forming this compound.

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) at room temperature to prevent unwanted side reactions.

Industrial Production Methods:

Batch Production: The compound is synthesized in batches using the above synthetic route. The process involves careful control of reaction conditions to ensure high purity and yield.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to reduce the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed:

Oxidation Products: Piperazine derivatives with oxo-functionalities.

Reduction Products: Piperazine derivatives with amine functionalities.

Substitution Products: Piperazine derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

CNS Disorders

N,N-dimethyl-3-(piperazin-1-yl)propanamide and its derivatives are being investigated for their potential in treating CNS disorders, including Alzheimer's disease (AD). Piperazine derivatives are recognized for their ability to cross the blood-brain barrier (BBB), making them suitable candidates for neuropharmacological interventions. Research indicates that compounds similar to this compound have demonstrated synaptoprotective properties in mouse models of AD, potentially aiding in the restoration of synaptic function and memory retention .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. These compounds exhibit urease inhibition, which is crucial for the survival of pathogens like Helicobacter pylori. In vitro assays have shown that certain derivatives can effectively inhibit urease activity, suggesting their potential as therapeutic agents against infections caused by urease-producing bacteria .

Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, hybridization with other pharmacophores has yielded compounds with multifunctional properties, potentially addressing multiple pathways involved in diseases such as AD .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which N,N-Dimethyl-3-(piperazin-1-yl)propanamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine: A closely related compound with a similar structure but lacking the amide group.

N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine: Another related compound with a phenyl group instead of a propyl group.

Uniqueness: N,N-Dimethyl-3-(piperazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds.

Biologische Aktivität

N,N-dimethyl-3-(piperazin-1-yl)propanamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a propanamide backbone with a piperazine ring. Its molecular formula is CHNO, with a molecular weight of approximately 198.26 g/mol. The presence of the piperazine moiety significantly contributes to its biological activities.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance, a series of piperazine derivatives, including this compound, were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated promising cytotoxic effects, with IC values in the micromolar range, particularly against human cancer cell lines such as MCF-7 and HeLa .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5b | MCF-7 | 2.0 ± 0.73 |

| 5c | HeLa | 2.13 ± 0.82 |

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A study reported that it exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Research indicates that compounds containing the piperazine moiety can exhibit neuroprotective effects. This compound has been implicated in enhancing cognitive function and protecting neuronal cells from oxidative stress, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound shows affinity for neurotransmitter receptors, which may explain its neuroprotective effects.

- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells.

Study on Antitumor Activity

In a recent study, this compound was tested on multiple cancer cell lines. The study highlighted its potential as an effective antitumor agent, particularly in inhibiting cell growth and inducing apoptosis in MCF-7 cells .

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

-

Piperazine alkylation : Reacting piperazine with halogenated propanamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-propanamide linkage .

-

Amide bond formation : Utilizing coupling agents like EDCI and DMAP to link the propanamide moiety to aromatic amines or other nucleophiles .

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine alkylation | K₂CO₃, acetonitrile, reflux (18–36 h) | 50–70 | |

| Amide coupling | EDCI, DMAP, DCM, room temperature | 44–60 |

Hydrolysis and Stability

The amide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Treatment with HCl (37%) at reflux generates carboxylic acid derivatives .

-

Alkaline stability : Stable under mild basic conditions (e.g., NaHCO₃), enabling selective functionalization of the piperazine ring .

Equation :

Functionalization of the Piperazine Ring

The piperazine moiety participates in electrophilic substitution and alkylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., chloromethyl derivatives) in acetonitrile to form quaternary ammonium salts .

-

Acylation : Acetyl chloride or anhydrides modify the piperazine nitrogen, enhancing lipophilicity.

Table 2: Functionalization Reactions

| Reaction | Reagents | Product Application | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, acetonitrile | Bioactive quaternary salts | |

| Acylation | Acetic anhydride, DCM | Lipophilic analogs |

Reduction and Hydrogenation

While direct reduction of the amide group is uncommon, hydrogenation of intermediates is critical in synthesis:

-

Catalytic hydrogenation : Raney-Ni under H₂ pressure (3–10 MPa) reduces nitrile intermediates to amines, a step relevant to precursor synthesis .

Example Pathway :

Interaction with Biological Targets

The compound’s piperazine ring interacts with neurotransmitter receptors, influencing pharmacological activity:

-

Serotonin receptor binding : Structural analogs show affinity for 5-HT₁ₐ receptors due to piperazine’s conformational flexibility .

-

Urease inhibition : Hybrid derivatives exhibit IC₅₀ values as low as 2.0 µM, attributed to piperazine-mediated enzyme interaction .

Table 3: Pharmacological Interactions

| Target | Activity (IC₅₀) | Structural Feature | Reference |

|---|---|---|---|

| 5-HT₁ₐ receptor | Sub-µM affinity | Piperazine ring | |

| Jack bean urease | 2.0 ± 0.73 µM | N-Arylpropanamide substitution |

Comparative Reactivity with Analogues

The compound’s reactivity aligns with other piperazine-propanamide derivatives but varies with substituents:

Table 4: Reactivity Comparison

| Compound | Key Reaction | Yield/Selectivity |

|---|---|---|

| N,N-Diethyl-3-(piperazin-1-yl)propanamide | Alkylation with CH₃I | 65% (piperazine retention) |

| N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine | Acylation with Ac₂O | 72% (N-acetyl derivative) |

Degradation Pathways

Under oxidative conditions (e.g., H₂O₂, Fe²⁺), the piperazine ring undergoes cleavage, forming ethylene diamine derivatives. Stability studies indicate a half-life of >24 h in neutral aqueous solutions .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)9(13)3-6-12-7-4-10-5-8-12/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBSMXUFQKZOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651205 | |

| Record name | N,N-Dimethyl-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89009-68-7 | |

| Record name | N,N-Dimethyl-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.